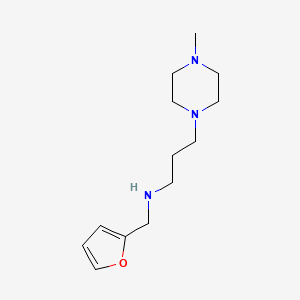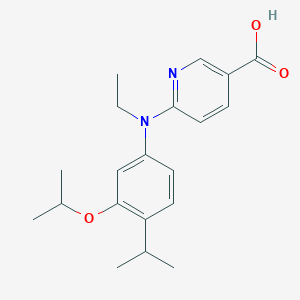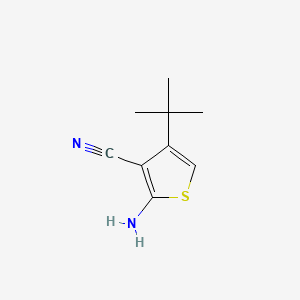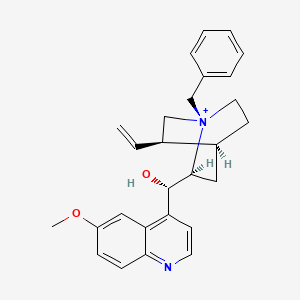
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine, also known as FMPA, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is not fully understood, but it is believed to modulate sigma-1 receptor activity by binding to an allosteric site on the receptor. This results in the activation of downstream signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. It has been reported to modulate calcium signaling, inhibit voltage-gated sodium channels, and enhance the release of certain neurotransmitters. N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine in lab experiments is its high selectivity for sigma-1 receptors, which allows for more precise investigation of their role in cellular processes. However, N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is also relatively new and has not been extensively studied, so its limitations and potential side effects are not fully understood. Additionally, the synthesis of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine. One area of interest is the development of more selective and potent sigma-1 receptor ligands, which could have therapeutic applications in various diseases. Another direction is the investigation of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine's effects on other cellular processes beyond sigma-1 receptor modulation, such as its potential interactions with other ion channels or receptors. Finally, more research is needed to fully understand the limitations and potential side effects of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine, particularly in the context of therapeutic applications.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to sigma-1 receptors, which are involved in a variety of cellular processes including calcium signaling, neurotransmitter release, and ion channel regulation. N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has been used to investigate the role of sigma-1 receptors in various physiological and pathological conditions, such as pain, depression, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQJAVXUDNIBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B3076854.png)
![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)




![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)
![3-{[(4-Fluorophenyl)methyl]amino}benzamide](/img/structure/B3076906.png)
![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3076909.png)
![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3076921.png)